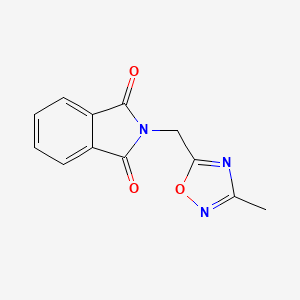
2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves complex chemical reactions. For instance, the development of an effective method for synthesizing related compounds such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been achieved through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, showcasing the intricate steps involved in synthesizing these compounds (Tkachuk et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using various spectroscopic techniques. For example, the structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione was thoroughly analyzed using 1D, COSY, and HSQC 2D NMR spectroscopy, providing insights into the molecular architecture and confirming the identity of synthesized compounds (Dioukhane et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds bearing the isoindoline-1,3-dione framework is noteworthy. For instance, the reaction of various 2-methyl oxazolines with chlorocarbonyl isocyanate to yield bicyclic oxazolino- or thiazolino[3,2-c]pyrimidin-5,7-dione derivatives exemplifies the versatile chemical reactivity of these compounds, which can be further applied to synthesize more complex molecules (Pontillo & Chen, 2005).
Physical Properties Analysis
The physical properties of such compounds are often studied through crystallography and spectroscopic techniques. For example, X-ray powder diffraction data for a closely related compound provided detailed insights into its crystal structure, which is crucial for understanding the compound's physical characteristics (Zheng et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds with an isoindoline-1,3-dione backbone are of significant interest. Studies such as the investigation of hydration and structure on the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry, provide valuable information on the compound's behavior under various conditions, highlighting its chemical stability and reactivity patterns (Yosefdad et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
Development of Synthesis Methods : A study detailed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing a new approach through thermal heterocyclization, highlighting the compound's potential as a starting material for related chemical entities V. Tkachuk, T. Lyubchuk, T. Tkachuk, O. Hordiyenko, 2020.
NMR Spectroscopy Characterization : Research on the structural characterization of similar isoindoline-1,3-dione derivatives using 1D, COSY, and HSQC 2D NMR spectroscopy provides insights into the molecular structure, aiding in the identification and analysis of these compounds Khadim Dioukhane, Younas Aouine, A. Nakkabi, S. Boukhssas, H. Faraj, A. Alami, 2021.
Corrosion Inhibition
- Evaluation as Corrosion Inhibitors : A study synthesized aza-pseudopeptides, including derivatives of isoindoline-1,3-dione, and evaluated their efficacy in inhibiting mild steel corrosion in acidic media, demonstrating the compound's potential in corrosion protection applications R. Chadli, A. ELherri, H. Elmsellem, M. Elazzouzi, N. Merad, A. Aouniti, B. Hammouti, J. K. Mulengi, A. Zarrouk, 2017.
Molecular Docking and Bioactivity
- Molecular Docking and Antioxidant Activity : Isoindoline-1,3-dione derivatives were synthesized and screened for bioactivity, including molecular docking, cytotoxicity against HeLa, and antioxidant activity evaluation. One derivative showed promising antioxidant activity and potential for further research in bioactive compound development Palanichamy Santhosh Kumar, K. B. Kumar, A. Obadiah, Suluvoy Jagadish Kumar, R. Mohanapriya, Arulappan Durairaj, S. Ramanathan, S. Vasanthkumar, 2019.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It’s worth noting that the compound contains an oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The presence of an intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures has been observed , which could potentially influence its interaction with its targets.
Result of Action
Compounds with similar structures have shown diverse chemical reactivity and promising applications .
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .
Propriétés
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-7-13-10(18-14-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVLZGFCNPXMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)

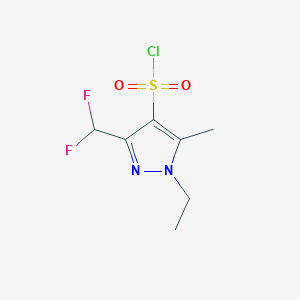

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)
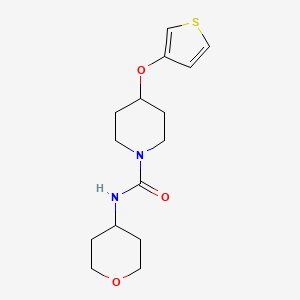


![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)
![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)
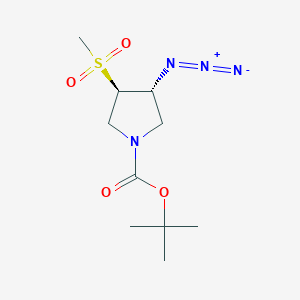
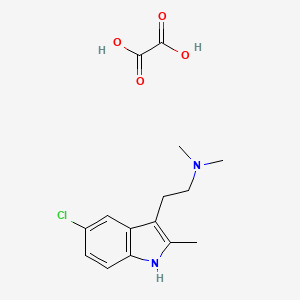

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)